N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide
Description
N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with a furan-2-ylmethyl group, a methyl group, and an oxan-4-yl group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-16(10-13-3-2-6-21-13)22(18,19)14-9-15-17(11-14)12-4-7-20-8-5-12/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZVZUDRSVKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Oxan-4-yl Group: This step involves the nucleophilic substitution of the pyrazole ring with an oxan-4-yl halide.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of sulfonamides.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halides or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions due to its sulfonamide group, which is known to bind to certain enzymes. It can also be used in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrazole and furan rings.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The furan and pyrazole rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
- N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-thiol
- N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-phosphate
Uniqueness
N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group is known for its ability to form strong hydrogen bonds, making it a valuable moiety in drug design. Additionally, the combination of the furan and pyrazole rings provides a unique scaffold that can be further functionalized for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
